molecular formula C13H23BN2O2 B1432469 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2068065-34-7

3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1432469
M. Wt: 250.15 g/mol
InChI Key: NALQATLYFUYUND-UHFFFAOYSA-N
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Description

3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as MDPB or MDPBP, is a chemical compound that belongs to the family of pyrazoles. It has gained interest in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Liao et al. (2022) focused on the synthesis and characterization of a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. The structure was confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations were consistent with X-ray diffraction results, demonstrating the utility of DFT in studying such compounds (Liao, Liu, Wang, & Zhou, 2022).
    • Another study by Yang et al. (2021) investigated 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, providing insights into the molecular structure through spectroscopic methods and crystallographic analysis. This research also utilized DFT for molecular structure calculations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
  • Molecular Electrostatic Potential and Orbital Studies :

  • Applications in Synthesis of Medicinally Important Compounds :

    • Bethel et al. (2012) developed an optimized synthesis of pyrazolo[1,5-a]pyridines, which are important in medicinal chemistry, via Suzuki coupling of a related boronic ester. This study highlights the role of such compounds in synthesizing medicinally relevant structures (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).
  • Role in Organic Intermediate Synthesis and Biologically Active Compounds :

    • Kong et al. (2016) described the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a significant intermediate in various biologically active compounds, highlighting the compound's importance in pharmaceutical synthesis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

properties

IUPAC Name

3-methyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-9(2)16-8-11(10(3)15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALQATLYFUYUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

2068065-34-7
Record name 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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